molecular formula C12H16O4 B13835901 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate

4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate

Cat. No.: B13835901
M. Wt: 224.25 g/mol
InChI Key: SNPKTIBMZOAVGQ-UHFFFAOYSA-N
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Description

4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate (CAS 18621-77-7) is a dimethacrylate ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol. It features a central but-2-enyl group linked to two methacrylate moieties via ester bonds. This unsaturated structure contributes to its reactivity in polymerization processes, particularly in crosslinking applications. Its predicted density is 1.033 g/cm³, and its boiling point is estimated at 310.2°C under standard conditions . The compound is utilized in specialized polymer synthesis, including dental materials, adhesives, and coatings, due to its ability to form durable, crosslinked networks .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3

InChI Key

SNPKTIBMZOAVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC=CCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Esterification of 2-Butene-1,4-diol with Methacrylyl Chloride

The primary and most documented method for preparing 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate involves the esterification of 2-butene-1,4-diol with methacrylyl chloride under basic conditions:

  • Reactants : 2-Butene-1,4-diol and methacrylyl chloride
  • Catalyst/Base : Sodium hydroxide or other suitable bases to neutralize HCl formed during the reaction
  • Solvent : Often an inert organic solvent such as dichloromethane or tetrahydrofuran (THF)
  • Temperature : Controlled low to moderate temperatures (0–25 °C) to prevent premature polymerization of methacrylate groups
  • Reaction Time : Several hours under stirring

Reaction Scheme:

$$
\text{HO–CH}2–CH=CH–CH2–OH + 2 \text{CH}2=C(CH3)COCl \xrightarrow[\text{NaOH}]{\text{solvent}} \text{CH}2=C(CH3)COO–CH2–CH=CH–CH2–OOCCH=C(CH3)2 + 2 \text{HCl}
$$

This method yields the dimethacrylate ester, with purification typically achieved by washing to remove salts and distillation or recrystallization to isolate the pure product.

Alternative Synthesis via Methacrylic Anhydride

Another synthetic approach involves the reaction of 2-butene-1,4-diol with methacrylic anhydride:

  • Reactants : 2-Butene-1,4-diol and methacrylic anhydride
  • Catalyst : Acid catalysts such as p-toluenesulfonic acid or basic catalysts like triethylamine may be used to promote esterification
  • Conditions : Mild heating (40–60 °C) under inert atmosphere to avoid polymerization
  • Advantages : Avoids handling corrosive acid chlorides and generates less corrosive byproducts (carboxylic acid instead of HCl)

This method is less commonly reported but offers a cleaner reaction profile in some industrial settings.

Notes on Polymerization Prevention

Due to the presence of reactive methacrylate double bonds, polymerization inhibitors such as hydroquinone or butylated hydroxytoluene (BHT) are often added during synthesis and purification to prevent premature polymerization.

Research Findings and Analytical Data

Synthesis Optimization

Studies have shown that controlling reaction temperature and base concentration is critical to maximize yield and purity. Excess base neutralizes HCl effectively, preventing side reactions, while low temperature reduces unwanted polymerization.

Purification Techniques

Spectroscopic Characterization

  • NMR (1H and 13C) confirms the ester linkages and vinyl protons of methacrylate groups
  • FTIR shows characteristic ester carbonyl stretch (~1720 cm⁻¹) and C=C stretch (~1635 cm⁻¹)
  • Mass spectrometry confirms molecular weight (224.256 g/mol)

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Conditions Advantages Disadvantages
Methacrylyl chloride esterification 2-Butene-1,4-diol + methacrylyl chloride Sodium hydroxide 0–25 °C, inert solvent High yield, well-established Handling corrosive acid chloride
Methacrylic anhydride esterification 2-Butene-1,4-diol + methacrylic anhydride Acid or base catalyst 40–60 °C, inert atmosphere Cleaner byproducts Less common, longer reaction time

Chemical Reactions Analysis

Types of Reactions

4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.

Major Products

    Oxidation: 4-(2-methylprop-2-enoyloxy)but-2-enoic acid.

    Reduction: 4-(2-methylprop-2-enoyloxy)but-2-en-1-ol.

    Substitution: 4-(2-methylprop-2-enoyloxy)but-2-enyl methanoate.

Scientific Research Applications

4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive ester groups.

Mechanism of Action

The mechanism of action of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The conjugated diene system allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including enzymes and receptors, depending on their functional groups and overall structure.

Comparison with Similar Compounds

Key Observations :

  • Unsaturation Effects : The target compound’s unsaturated but-2-enyl group enhances rigidity in polymer networks compared to the saturated 1,4-butylene dimethacrylate, which may offer greater flexibility .
  • Molecular Weight and Reactivity: Lower molecular weight compounds like glycerol dimethacrylate (214.21 g/mol) exhibit faster polymerization kinetics due to reduced steric hindrance, whereas bulkier derivatives (e.g., Bisphenol A glycerolate dimethacrylate, 524.59 g/mol) are preferred for high-strength applications .
  • Thermal Stability : The higher predicted boiling point of the target compound (310.2°C) suggests superior thermal stability relative to smaller dimethacrylates, aligning with its use in high-temperature coatings .

Biological Activity

4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is a compound of interest due to its potential applications in various fields, including materials science and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18O4
  • Molecular Weight : 238.28 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It disrupts microbial cell membranes, leading to cell death.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties : It acts as a free radical scavenger, protecting cells from oxidative stress.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL, showcasing its potential as a natural preservative in food products .

Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory effects of the compound on human macrophages. The treatment reduced the expression of TNF-alpha and IL-6 by approximately 40%, indicating its potential utility in managing chronic inflammatory conditions .

Antioxidant Activity

Research conducted on the antioxidant capacity revealed that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests that it could be beneficial in formulations aimed at reducing oxidative damage in skin care products .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell TypeConcentration UsedObserved Effect
AntimicrobialE. coli100 µg/mLInhibition zone: 15 mm
Anti-inflammatoryHuman macrophages10 µg/mLTNF-alpha reduction: ~40%
AntioxidantDPPH assayVariesIC50: 25 µg/mL

Q & A

Q. What are the recommended methods for synthesizing 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate, and how can reaction conditions be optimized?

Synthesis typically involves esterification of 1,4-butanediol dimethacrylate precursors under controlled acidic or enzymatic catalysis. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Solvent selection : Use anhydrous toluene or dichloromethane to avoid hydrolysis of methacrylate groups.
  • Catalyst : p-Toluenesulfonic acid (pTSA) or lipases (for enantioselective synthesis) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • NMR spectroscopy : Confirm ester linkages via peaks at δ 5.8–6.3 ppm (vinyl protons) and δ 1.9–2.1 ppm (methyl groups adjacent to carbonyl) .
  • Mass spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks at m/z 224.25 (C₁₂H₁₆O₄) .
  • Chromatography : HPLC with UV detection (λ = 210 nm) to quantify purity ≥95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to minimize inhalation of vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent polymerization .

Advanced Research Questions

Q. How can polymerization kinetics of this dimethacrylate be studied, and what factors influence crosslinking efficiency?

  • Real-time monitoring : Use photo-DSC or FTIR to track methacrylate double-bond conversion during UV-initiated polymerization.
  • Initiator selection : Compare azobisisobutyronitrile (AIBN) vs. camphorquinone/amine systems for radical generation rates.
  • Crosslink density : Measure via swelling experiments (e.g., in acetone) and correlate with mechanical properties .

Q. What analytical strategies resolve contradictions in reported thermal stability data for polymers derived from this compound?

  • TGA-DSC coupled analysis : Differentiate decomposition stages (e.g., residual monomer vs. polymer backbone degradation).
  • Isoconversional methods (e.g., Friedman) : Calculate activation energies to identify degradation mechanisms .
  • Controlled atmosphere studies : Compare oxidative (air) vs. inert (N₂) conditions to isolate degradation pathways .

Q. How can computational modeling predict the reactivity of this compound in copolymerization systems?

  • DFT calculations : Optimize transition states for radical addition using software like Gaussian or ORCA.
  • Monte Carlo simulations : Model chain-growth kinetics with parameters from experimental rate constants .
  • QSPR models : Correlate methacrylate group electrophilicity (Hammett σ values) with copolymer composition .

Q. What role does stereochemistry play in the biological interactions of derivatives of this compound?

  • Enantioselective synthesis : Use chiral catalysts (e.g., Ru-based) to produce stereoisomers for bioactivity screening.
  • Molecular docking : Compare binding affinities of R vs. S configurations with target enzymes (e.g., esterases) .
  • In vitro assays : Test cytotoxicity and metabolic stability in hepatocyte models to assess pharmacokinetic profiles .

Methodological Notes

  • Structural ambiguity : Cross-validate X-ray crystallography (if crystalline) with powder XRD and solid-state NMR to address polymorphism .
  • Data reproducibility : Standardize initiator concentrations (±0.5 wt%) and light intensity (±5 mW/cm²) in photopolymerization studies .

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